

Application Note: Determination of Calystegine N1 in Plant Extracts by HPLC-MS/MS

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Compound of Interest					
Compound Name:	Calystegine N1				
Cat. No.:	B600251	Get Quote			

Introduction

Calystegines are a group of polyhydroxylated nortropane alkaloids found in various plant species, notably within the Solanaceae family, which includes potatoes and tomatoes.[1][2] These compounds are of significant interest to researchers in the fields of phytochemistry, pharmacology, and drug development due to their biological activities. **Calystegine N1**, a trihydroxy-nortropane alkaloid, is distinguished by a bridgehead amino group and has been isolated from plants such as Hyoscyamus niger. Like other calystegines, **Calystegine N1** acts as a glycosidase inhibitor, making it a potential candidate for therapeutic applications. This application note provides a detailed protocol for the detection and quantification of **Calystegine N1** in plant extracts using High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).

Principle

This method utilizes a simple and rapid solid-liquid extraction of **Calystegine N1** from plant material using a methanol/water solution.[1][3] The extract is then analyzed by HPLC-MS/MS. Chromatographic separation is achieved on a Hydrophilic Interaction Liquid Chromatography (HILIC) column, which is well-suited for retaining and separating polar compounds like calystegines. Detection and quantification are performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, providing high selectivity and sensitivity.



Quantitative Data Summary

While a specific validated method for **Calystegine N1** with comprehensive quantitative data is not widely available in the literature, the following table summarizes typical performance characteristics for the analysis of other calystegines using similar HPLC-MS/MS methods.[1][3] [4] These values can be used as a benchmark for the expected performance of the **Calystegine N1** method.

Parameter	Calystegine A3	Calystegine B2	Calystegine B4	Calystegine C1
Limit of Quantification (LOQ)	0.5 mg/kg	0.5 mg/kg	0.1 mg/kg	0.5 mg/kg
Recovery	96 - 121%	96 - 121%	96 - 121%	96 - 121%
Relative Standard Deviation (RSD)	≤ 16%	≤ 16%	≤ 16%	≤ 16%

Experimental Protocols Sample Preparation: Solid-Liquid Extraction

This protocol is adapted from established methods for extracting calystegines from plant matrices.[1][3]

Materials:

- Plant material (e.g., leaves, roots), air-dried and finely powdered
- Methanol (HPLC grade)
- Deionized water
- · Vortex mixer
- Centrifuge



- Syringe filters (0.22 μm, PTFE)
- HPLC vials

Procedure:

- Weigh 1.0 g of the powdered plant material into a 15 mL centrifuge tube.
- Add 10 mL of a methanol/water (50:50, v/v) solution to the tube.
- Vortex the mixture vigorously for 1 minute to ensure thorough mixing.
- Place the tube on a shaker and extract for 1 hour at room temperature.
- Centrifuge the sample at 4,000 rpm for 10 minutes to pellet the solid material.
- Carefully collect the supernatant.
- Filter the supernatant through a 0.22 μm syringe filter into an HPLC vial.
- The sample is now ready for HPLC-MS/MS analysis.

HPLC-MS/MS Analysis

Instrumentation:

- HPLC system with a binary pump and autosampler
- Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

HPLC Conditions:

- Column: HILIC-A stationary phase column (e.g., 100 mm x 2.1 mm, 3 μm)
- Mobile Phase A: 0.1% Formic acid in Water
- Mobile Phase B: 0.1% Formic acid in Acetonitrile
- Gradient:



o 0-1 min: 95% B

1-8 min: Linear gradient from 95% to 50% B

8-10 min: Hold at 50% B

10-12 min: Return to 95% B

12-15 min: Column re-equilibration at 95% B

Flow Rate: 0.4 mL/min

Injection Volume: 5 μL

Column Temperature: 40 °C

Mass Spectrometry Conditions:

Ionization Mode: Positive Electrospray Ionization (ESI+)

Capillary Voltage: 3.5 kV

• Source Temperature: 150 °C

Desolvation Temperature: 400 °C

· Cone Gas Flow: 50 L/hr

Desolvation Gas Flow: 800 L/hr

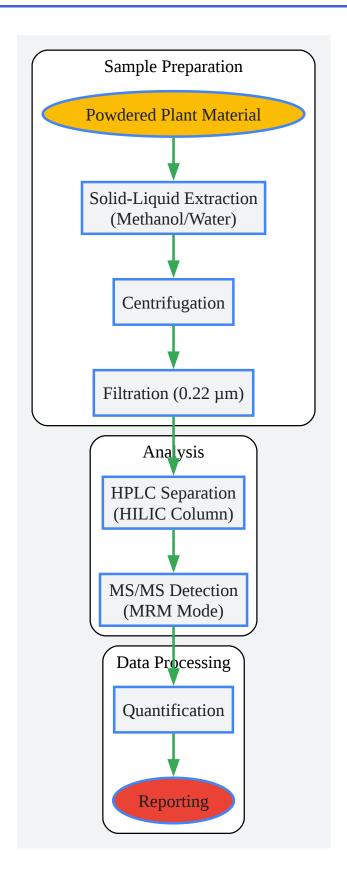
- MRM Transitions (Proposed for Calystegine N1):
 - Note: The following MRM transitions are proposed based on the structure of Calystegine
 N1 and may require optimization.
 - Precursor Ion (m/z): 175.1
 - Product Ion 1 (Quantifier): [To be determined empirically, a likely loss would be of water (H₂O) or ammonia (NH₃)]



- Product Ion 2 (Qualifier): [To be determined empirically]
- Collision Energy: To be optimized for each transition

Visualizations

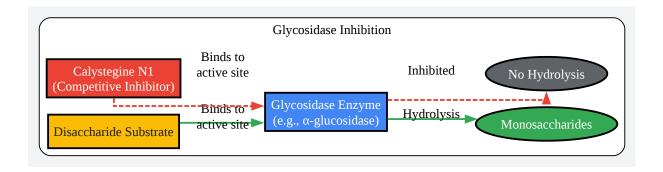




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Caption: Experimental workflow for Calystegine N1 analysis.





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Caption: Mechanism of glycosidase inhibition by Calystegine N1.

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